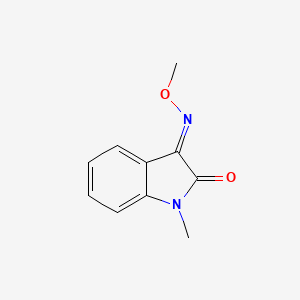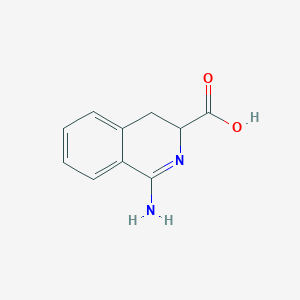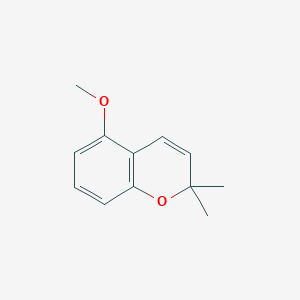
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is an aromatic compound characterized by the presence of fluorine, methyl, nitro, and diamine functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine typically involves a multi-step process starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: Conversion of nitro groups to amine groups through reduction using reagents like tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
Reduction: 4-Fluoro-3-methyl-6-aminobenzene-1,2-diamine.
Electrophilic Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Nucleophilic Substitution: Compounds with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins. The diamine groups can form hydrogen bonds with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine: Similar structure with different positions of the methyl and nitro groups.
4-Fluoro-3-methyl-2-nitrobenzene-1,2-diamine: Similar structure with different positions of the nitro group.
4-Fluoro-3-methyl-6-nitrobenzene-1,3-diamine: Similar structure with different positions of the diamine groups.
Uniqueness
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (fluorine, nitro) and electron-donating (methyl, diamine) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H8FN3O2 |
|---|---|
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,9-10H2,1H3 |
InChI-Schlüssel |
PWDUFIDTSXEXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1N)N)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)


![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)





![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)
